molecular formula C7H7NO3S B2760456 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde CAS No. 1934392-21-8

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde

Cat. No.: B2760456
CAS No.: 1934392-21-8
M. Wt: 185.2
InChI Key: LSJFFPVNMMDWDT-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is an organic compound that features a unique combination of a dioxolane ring and a thiazole ring, connected to an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde typically involves the formation of the dioxolane ring through acetalization of aldehydes or ketones with ethylene glycol in the presence of an acid catalyst . The thiazole ring can be introduced via cyclization reactions involving thioamides and α-haloketones

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of eco-friendly reductants such as glucose in alkaline medium has been explored for the synthesis of related compounds .

Types of Reactions:

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to primary alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4).

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminium hydride (LiAlH4) in ether.

    Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding primary alcohols.

    Substitution: Halogenated thiazole derivatives.

Mechanism of Action

The mechanism of action of 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to potential antimicrobial effects. The thiazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is unique due to the presence of both the dioxolane and thiazole rings, along with the reactive aldehyde group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Biological Activity

4-(1,3-Dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde is a heterocyclic compound that combines a thiazole ring with a dioxolane moiety. This unique structural combination enhances its potential biological activities, making it a subject of interest in medicinal chemistry. The compound exhibits various pharmacological properties, including antimicrobial and antifungal activities, which are critical for its application in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₇N₃O₂S, with a molecular weight of approximately 201.20 g/mol. The presence of the dioxolane and thiazole rings contributes to its chemical reactivity and biological activity.

Property Description
Molecular Formula C₈H₇N₃O₂S
Molecular Weight 201.20 g/mol
Structural Features Thiazole ring, dioxolane moiety, aldehyde group

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal properties. It has been shown to interact with various biological targets, potentially inhibiting the activity of essential enzymes or proteins in pathogens.

Mechanism of Action
The compound's mechanism may involve the formation of covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of critical biological functions in microorganisms.

Case Studies

  • Antimicrobial Activity Assessment
    A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The compound demonstrated an inhibitory concentration (IC50) significantly lower than conventional antibiotics.
  • Fungal Inhibition
    Another investigation focused on the antifungal activity against Candida albicans. Results indicated that the compound effectively inhibited fungal growth at concentrations comparable to established antifungal agents.

Synthesis Pathways

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

Reaction Type Reagents Products Formed
OxidationPotassium permanganateCarboxylic acids
ReductionSodium borohydrideAlcohols
SubstitutionHalogenated derivativesVarious substituted thiazole derivatives

These synthetic pathways allow for modifications that can enhance biological activity or alter physical properties.

Research Findings

Recent studies have focused on the interactions of this compound with biological macromolecules. These investigations are crucial for understanding its mechanism of action and optimizing its therapeutic potential.

Comparative Analysis with Similar Compounds

A comparison with other thiazole derivatives reveals that the unique combination of functional groups in this compound may enhance its efficacy:

Compound Name Structural Features Unique Aspects
5-(Difluoromethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazoleContains difluoromethyl groupEnhanced lipophilicity
4-(1,3-Dioxolan-2-yl)-5-formyl-1,3-thiazoleContains an aldehyde groupPotentially more reactive
5-(Bromomethyl)-4-(1,3-dioxolan-2-yl)-1,3-thiazoleContains bromomethyl groupIncreased reactivity towards nucleophiles

Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)-1,3-thiazole-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c9-3-6-8-5(4-12-6)7-10-1-2-11-7/h3-4,7H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSJFFPVNMMDWDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=CSC(=N2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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